N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide
Übersicht
Beschreibung
N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Wirkmechanismus
N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 selectively binds to dopamine D1 receptors and blocks their activation by dopamine. This leads to a decrease in the activity of the dopamine D1 receptor signaling pathway. The mechanism of action of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 has been extensively studied and is well understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 are primarily related to its ability to block dopamine D1 receptors. This leads to a decrease in the activity of the dopamine D1 receptor signaling pathway, which in turn affects various physiological processes. N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 has been shown to affect behavior, cognition, and drug addiction, as well as the development and progression of neurological disorders such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the specific effects of dopamine D1 receptor signaling without interference from other receptors. However, one limitation of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve complete blockade of dopamine D1 receptors in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390. One area of interest is the role of dopamine D1 receptors in drug addiction and the potential use of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 as a treatment for addiction. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Finally, there is ongoing research into the development of more potent and selective dopamine D1 receptor antagonists that may be more effective in lab experiments and clinical applications.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 is primarily used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine D1 receptors on behavior, cognition, and drug addiction. N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 has also been used to study the role of dopamine D1 receptors in Parkinson's disease, schizophrenia, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(23-18-9-5-2-6-10-18)17-11-12-19(20(15-17)24(26)27)22-14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,18,22H,2,5-6,9-10,13-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBPHKWBBQXVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.